

An In-Depth Technical Guide to Biotin-PEG3-Alcohol: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Biotin-PEG3-alcohol**

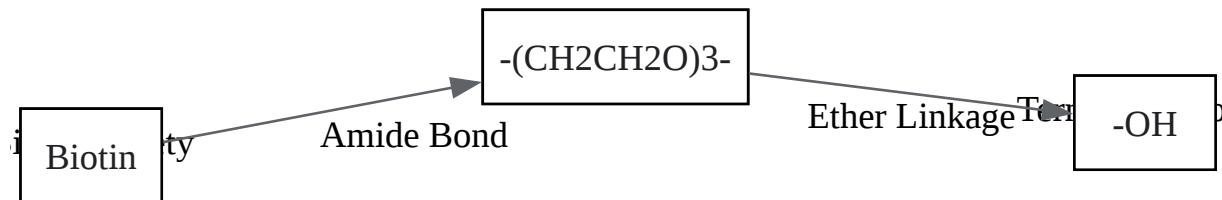
Cat. No.: **B1667290**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Biotin-PEG3-alcohol**, a versatile bifunctional linker widely employed in biomedical research and drug development. This document details its chemical structure, physicochemical properties, and key applications, with a focus on bioconjugation, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). Detailed experimental protocols and workflow diagrams are provided to facilitate its practical implementation in the laboratory.

Core Chemical and Physical Properties


Biotin-PEG3-alcohol is a molecule that incorporates a biotin moiety, a triethylene glycol (PEG3) spacer, and a terminal primary hydroxyl group. The biotin component provides a high-affinity binding site for streptavidin and avidin, making it an invaluable tool for detection, purification, and immobilization of biomolecules. The hydrophilic PEG3 spacer enhances water solubility and reduces steric hindrance, improving the accessibility of the biotin group for binding.^{[1][2]} The terminal hydroxyl group allows for further chemical modification and conjugation to other molecules.^[3]

Data Presentation: Key Properties of **Biotin-PEG3-Alcohol**

Property	Value	Reference(s)
Chemical Formula	C16H29N3O5S	[4]
Molecular Weight	375.5 g/mol	[4]
CAS Number	289714-02-9	
Appearance	White solid	
Purity	Typically >95%	
Solubility	Water, DMSO, DMF, Alcohols	
Storage Conditions	-20°C, desiccated	

Chemical Structure and Reactivity

The structure of **Biotin-PEG3-alcohol** consists of three key functional components: the biotin headgroup, the PEG3 linker, and the terminal alcohol.

[Click to download full resolution via product page](#)

Figure 1: Functional components of **Biotin-PEG3-alcohol**.

The terminal primary hydroxyl group is not inherently reactive towards biomolecules but can be activated to facilitate conjugation. Common activation strategies include conversion to a more reactive functional group such as a tosylate, mesylate, or by coupling it with a carboxylic acid-containing molecule.

Experimental Protocols

Activation of the Terminal Hydroxyl Group for Conjugation

To conjugate **Biotin-PEG3-alcohol** to a biomolecule, the terminal hydroxyl group must first be activated. Below are two common methods for this activation.

Protocol 1: Tosylation of **Biotin-PEG3-alcohol**

This protocol describes the conversion of the terminal hydroxyl group to a tosylate, which is a good leaving group for nucleophilic substitution reactions with amines or thiols on a target molecule.

Materials:

- **Biotin-PEG3-alcohol**
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Triethylamine (Et₃N) or Pyridine
- p-Toluenesulfonyl chloride (TsCl)
- Argon or Nitrogen atmosphere
- Magnetic stirrer and stir bar
- Ice bath
- Rotary evaporator
- Silica gel for column chromatography

Methodology:

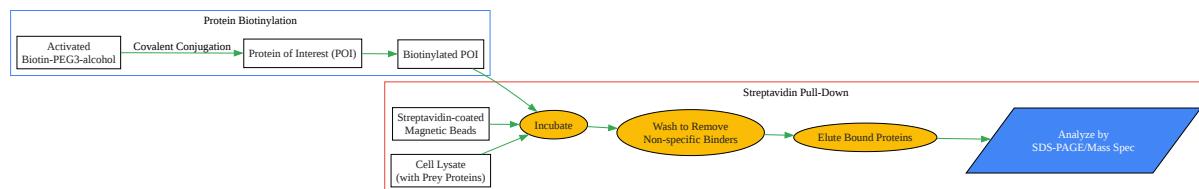
- Dissolve **Biotin-PEG3-alcohol** (1 equivalent) in anhydrous DCM or THF under an inert atmosphere of argon or nitrogen.
- Cool the solution in an ice bath.
- Add triethylamine or pyridine (1.5-2 equivalents) to the solution and stir for 10-15 minutes.
- Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the reaction mixture.

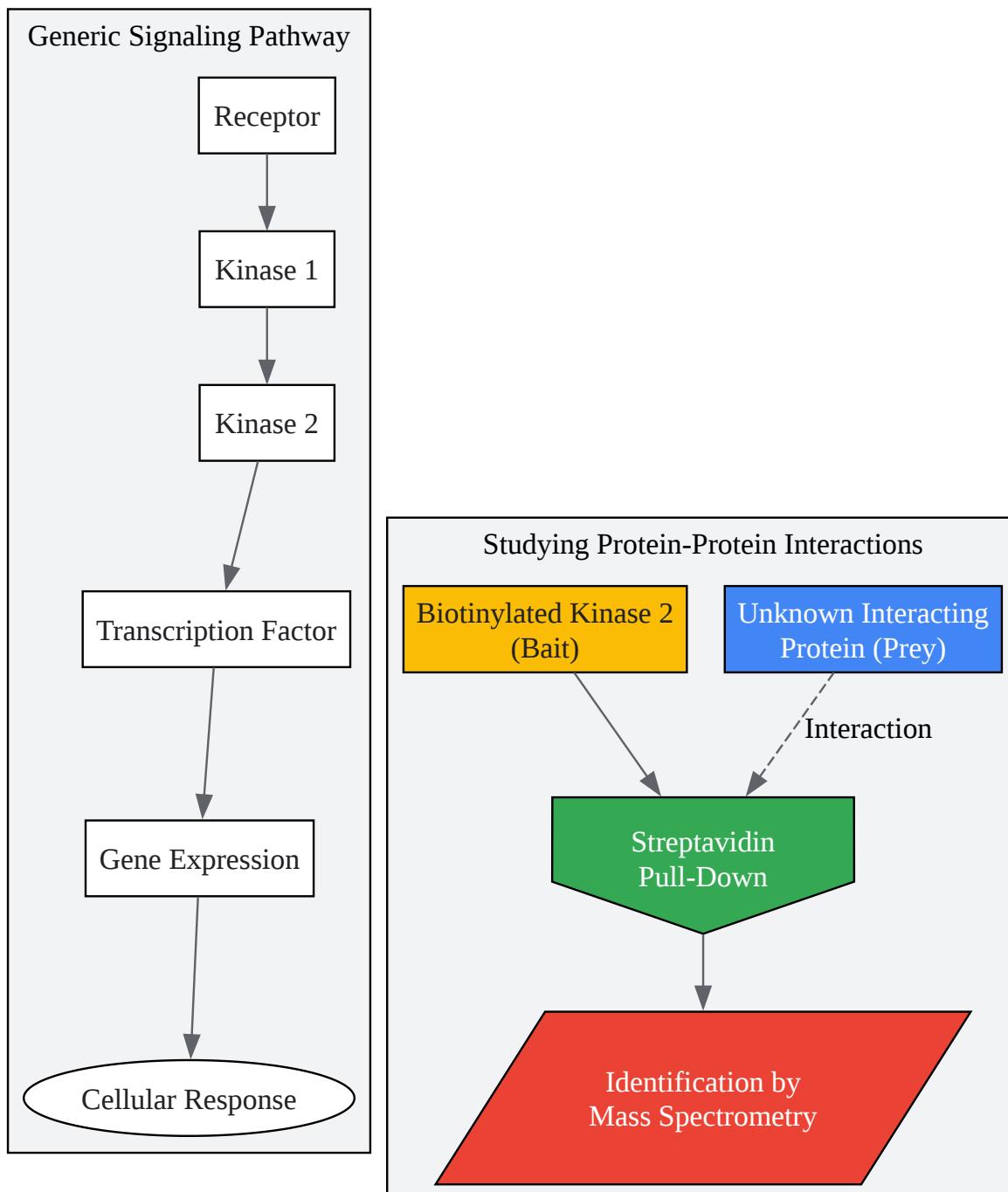
- Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature overnight.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench the reaction by adding a small amount of water.
- Remove the solvent using a rotary evaporator.
- Purify the resulting Biotin-PEG3-tosylate by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
- Characterize the final product by NMR and mass spectrometry.

Protocol 2: Coupling of **Biotin-PEG3-alcohol** to a Carboxylic Acid

This protocol details the esterification of **Biotin-PEG3-alcohol** with a molecule containing a carboxylic acid group using a carbodiimide coupling agent.

Materials:


- **Biotin-PEG3-alcohol**
- Carboxylic acid-containing molecule
- Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- 4-Dimethylaminopyridine (DMAP) (catalytic amount)
- Argon or Nitrogen atmosphere
- Magnetic stirrer and stir bar
- Rotary evaporator
- Silica gel for column chromatography


Methodology:

- Dissolve the carboxylic acid-containing molecule (1 equivalent), **Biotin-PEG3-alcohol** (1.2 equivalents), and a catalytic amount of DMAP in anhydrous DCM or DMF under an inert atmosphere.
- Add DCC or EDC (1.5 equivalents) to the solution.
- Stir the reaction mixture at room temperature for 12-24 hours.
- Monitor the reaction progress by TLC.
- If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.
- Remove the solvent using a rotary evaporator.
- Purify the resulting biotinylated molecule by silica gel column chromatography.
- Characterize the final product by NMR and mass spectrometry.

Biotinylation of a Protein and Streptavidin Pull-Down Assay

This section describes a general workflow for biotinyling a protein of interest (POI) and subsequently using this biotinylated protein as "bait" to identify interacting "prey" proteins from a cell lysate via a streptavidin pull-down assay.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biotin alcohol PEG | Biotin-PEG-alcohol | AxisPharm [axispharm.com]
- 2. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]
- 3. Biotin-PEG3-alcohol - Creative Biolabs [creative-biolabs.com]
- 4. Biotin-PEG3-alcohol, 289714-02-9 | BroadPharm [broadpharm.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Biotin-PEG3-Alcohol: Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1667290#biotin-peg3-alcohol-chemical-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com